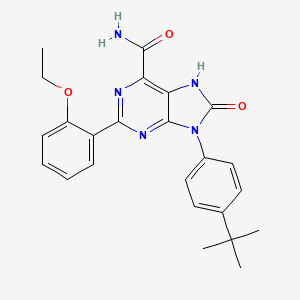![molecular formula C17H16O2 B2943493 Cyclopropyl(4'-methoxy[1,1'-biphenyl]-4-yl)methanone CAS No. 865659-55-8](/img/structure/B2943493.png)
Cyclopropyl(4'-methoxy[1,1'-biphenyl]-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopropyl(4’-methoxy[1,1’-biphenyl]-4-yl)methanone” is a chemical compound with the molecular formula C11H12O2 . It’s also known by other names such as “Methanone, cyclopropyl(4-methoxyphenyl)-” and "Cyclopropyl p-anisyl ketone" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:COC1=CC=C(C=C1)C(=O)C2CC2 . This indicates that the molecule consists of a cyclopropyl group attached to a methoxyphenyl group via a carbonyl group . Physical And Chemical Properties Analysis
This compound has a molecular weight of 176.22 g/mol . It has a melting point range of 40°C to 44°C and a boiling point range of 158°C to 160°C at 4.5mmHg .Applications De Recherche Scientifique
Reactivity and Chemical Transformations
- Cyclopropyl compounds have been extensively studied for their unique reactivity, particularly in ring-opening reactions under various conditions. For instance, a bicyclo[3.1.0]hexane derivative, structurally related to cyclopropyl compounds, exhibits distinct reactivity under acidic and basic conditions, leading to different ring-opened products (Lim, McGee, & Sieburth, 2002). This illustrates the potential of cyclopropyl derivatives in synthetic chemistry for creating diverse molecular structures.
Photochemical Properties
- Cyclopropyl groups attached to aromatic systems, such as anthraquinones, show significant photochemical reactivity. The formation of biradicals under photoexcitation highlights the potential of cyclopropyl derivatives in studying radical-mediated chemical transformations and their applications in material sciences (Smart, Peelen, Blankespoor, & Ward, 1997).
Synthesis of Pharmacologically Active Compounds
- Cyclopropyl(4'-methoxy[1,1'-biphenyl]-4-yl)methanone derivatives have been synthesized and investigated for their pharmacological activities. For instance, ciproxifan, a compound within this class, acts as a potent histamine H3-receptor antagonist. The synthesis approach highlights the potential of cyclopropyl derivatives in drug development (Stark, 2000).
Anticancer Activity
- Certain this compound derivatives, such as those in the phenstatin family, demonstrate promising anticancer activities by inhibiting tubulin polymerization, inducing G2/M arrest, and triggering apoptosis in cancer cells (Magalhães et al., 2013). This suggests a potential therapeutic application in cancer treatment.
Antimicrobial Activity
- Research on cyclopropyl derivatives has also extended to antimicrobial activities. Synthesized [4-(aryloxy)phenyl]cyclopropyl methanones exhibit significant in vitro activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Bisht et al., 2010).
Material Science Applications
- Cyclopropyl derivatives have been explored in the synthesis of organic thin-film solar cells. Diarylmethanofullerene derivatives, which include cyclopropyl groups, show improved solubility in organic solvents and exhibit power conversion efficiencies comparable to traditional materials, underscoring their potential in renewable energy technologies (Sukeguchi et al., 2009).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s worth noting that cyclopropyl compounds have been shown to exhibit antiestrogenic activity in certain contexts .
Biochemical Pathways
Cyclopropyl compounds are known to be involved in various biochemical pathways. For instance, they can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . .
Propriétés
IUPAC Name |
cyclopropyl-[4-(4-methoxyphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-19-16-10-8-13(9-11-16)12-2-4-14(5-3-12)17(18)15-6-7-15/h2-5,8-11,15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASXYKFSVICGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2943415.png)
![4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B2943416.png)

![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2943419.png)
![4-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2943420.png)
![ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate](/img/structure/B2943423.png)


![ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2943430.png)

![(2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2943432.png)
